molecular formula C7H3F3N2NaO7S B12321753 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium

2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium

Cat. No.: B12321753
M. Wt: 339.16 g/mol
InChI Key: YVGDZLXGINQFPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt typically involves the nitration of 4-trifluoromethylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, affecting the activity of enzymes and other biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrobenzenesulfonic acid sodium salt
  • 2,6-Dinitrobenzoic acid
  • 4-Trifluoromethylbenzenesulfonic acid sodium salt

Uniqueness

2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt is unique due to the presence of both nitro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3F3N2NaO7S

Molecular Weight

339.16 g/mol

InChI

InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);

InChI Key

YVGDZLXGINQFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(F)(F)F.[Na]

Origin of Product

United States

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